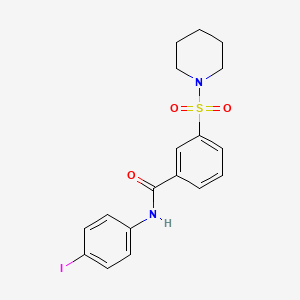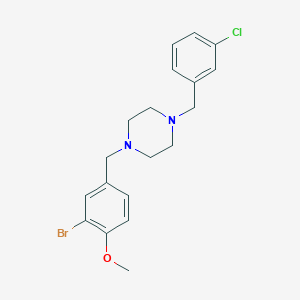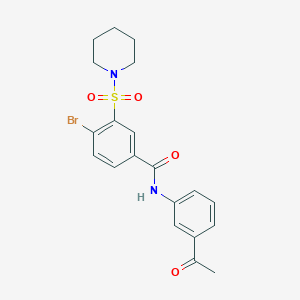
N-(4-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(4-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as SBI-0206965, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to inhibit autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis, and has been implicated in various diseases.
Mechanism of Action
SBI-0206965 inhibits autophagy by targeting the ULK1 kinase, which is a key regulator of this process. ULK1 is responsible for initiating the formation of the autophagosome, which is the structure that engulfs and degrades cellular components. SBI-0206965 binds to the ATP-binding site of ULK1, thereby inhibiting its kinase activity and preventing the formation of the autophagosome.
Biochemical and Physiological Effects:
The inhibition of autophagy by SBI-0206965 has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of autophagy enhances the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments. In neurodegenerative diseases, the inhibition of autophagy reduces the accumulation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, the inhibition of autophagy inhibits the replication of certain viruses, including the Zika virus.
Advantages and Limitations for Lab Experiments
SBI-0206965 has several advantages for lab experiments, including its high potency and selectivity for ULK1, its solubility in DMSO and ethanol, and its ability to inhibit autophagy in various cell types. However, there are also some limitations to using SBI-0206965 in lab experiments, including its potential off-target effects and its limited stability in aqueous solutions.
Future Directions
There are several future directions for the study of SBI-0206965, including the development of more potent and selective inhibitors of ULK1, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the study of the mechanism of autophagy inhibition by SBI-0206965 may provide insights into the regulation of this process and lead to the development of new therapies for diseases that involve dysregulation of autophagy.
Scientific Research Applications
SBI-0206965 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit autophagy, a cellular process that plays a crucial role in cellular homeostasis, and has been implicated in various diseases. In cancer research, SBI-0206965 has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting autophagy in cancer cells. In neurodegenerative diseases, SBI-0206965 has been shown to reduce the accumulation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, SBI-0206965 has been shown to inhibit the replication of certain viruses, including the Zika virus.
properties
IUPAC Name |
N-(4-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJMYCTJZXDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463047.png)


![1-[4-(methylthio)benzyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3463058.png)
![ethyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B3463060.png)
![N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3463065.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463071.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463082.png)
![N-{4-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B3463091.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)
![5,5'-[1,3-phenylenebis(oxy)]bis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3463099.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B3463100.png)

![1,1'-[(4-chloro-1,3-phenylene)disulfonyl]dipiperidine](/img/structure/B3463112.png)